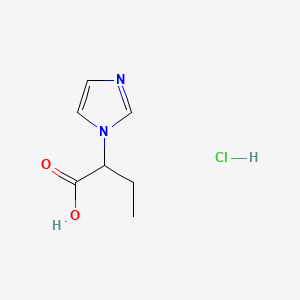![molecular formula C14H19BrN4O B8216866 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide CAS No. 5520-62-7](/img/structure/B8216866.png)
1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide
描述
1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3311~3,7~]decan-1-ium bromide is a complex organic compound with a unique structure that includes a phenylethyl group and a tetraazatricyclodecane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide typically involves a multi-step process. One common method includes the reaction of a phenylethyl ketone with a tetraazatricyclodecane derivative under specific conditions. The reaction is often catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium chloride or potassium iodide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
作用机制
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: This compound has a similar phenylethyl group but a different core structure.
1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide: Another similar compound with a pyridinium core instead of a tetraazatricyclodecane core.
Uniqueness
1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide is unique due to its tetraazatricyclodecane core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
属性
IUPAC Name |
1-phenyl-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N4O.BrH/c19-14(13-4-2-1-3-5-13)6-18-10-15-7-16(11-18)9-17(8-15)12-18;/h1-5H,6-12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJCCOIYXTGHI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547476 | |
| Record name | 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5520-62-7 | |
| Record name | NSC35721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-N-[(3R)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B8216787.png)
![3-[(3R)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B8216789.png)
![1-methyl-3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride](/img/structure/B8216795.png)

![1-{1-[(3-Fluorophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B8216825.png)

![1-{1-[(pyridin-2-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8216842.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride](/img/structure/B8216844.png)
![3-(3-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B8216852.png)
![N-[(3-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride](/img/structure/B8216858.png)
![1-Pent-2-ynyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide](/img/structure/B8216879.png)
![tert-butyl (6S)-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8216880.png)
![tert-butyl (4R)-3-oxo-1-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8216886.png)
![tert-butyl (5S)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B8216890.png)
